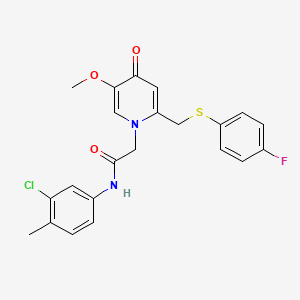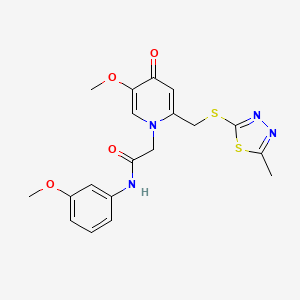![molecular formula C18H19N5O3S B2970363 2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide CAS No. 1223936-08-0](/img/structure/B2970363.png)
2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide” belongs to the class of organic compounds known as thiazolopyrimidines. These are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring. Thiazolopyrimidines have applications in the medical and pharmaceutical fields .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolopyrimidine core, which is a bicyclic [6 + 6] system . This core is substituted with a morpholino group, an oxo group, and an o-tolylacetamide group.Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Compounds related to 2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide have shown significant potential in antibacterial and antifungal applications. Specifically, biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have demonstrated excellent antibacterial activity against bacteria like beta-Hemolytic streptococcus and Klebsiella pneumoniae, as well as antifungal activities against fungi such as Aspergillus flavus and Mucor (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Polymorphism and Pharmaceutical Applications
The compound has relevance in the study of polymorphism, particularly in pharmaceuticals. For example, polymorphic forms of linezolid, a compound structurally related to the given chemical, have been extensively studied for their properties and potential applications in controlled drug release (Maccaroni et al., 2008).
Synthesis and Drug Design
Its structure has played a role in the synthesis of various derivatives with potential pharmacological applications. For instance, the synthesis of 1,3,4-thiadiazole phenyl oxazolidinone analogues, which replace the morpholine C-ring with a 1,3,4-thiadiazolyl ring, has led to compounds with potent antibacterial activity (Thomasco et al., 2003).
Crystal Structure Analysis
The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, which is crucial for understanding their chemical behavior and interactions in various applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Anti-Inflammatory and Analgesic Agents
Compounds derived from similar structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Several derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, suggesting significant potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-4-2-3-5-13(12)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-6-8-26-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWUALMGEPMLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(Benzimidazol-1-yl)phenyl]methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2970286.png)

![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)
![N-{pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-yl}prop-2-enamide](/img/structure/B2970291.png)

![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)
![6-Cyclopropyl-3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2970298.png)
![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(propane-2-sulfonyl)propanamide](/img/structure/B2970303.png)